molecular formula C12H15Cl B12089669 (4-Chlorocyclohexyl)benzene

(4-Chlorocyclohexyl)benzene

Katalognummer: B12089669
Molekulargewicht: 194.70 g/mol
InChI-Schlüssel: XWXBWCBHZSFRGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Chlorocyclohexyl)benzene is an organic compound with the molecular formula C12H15Cl. It consists of a benzene ring substituted with a 4-chlorocyclohexyl group. This compound is used primarily in research and industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorocyclohexyl)benzene typically involves the Friedel-Crafts alkylation reaction. This reaction uses benzene and 4-chlorocyclohexyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Chlorocyclohexyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction Reactions: Reduction can lead to the formation of cyclohexylbenzene.

Common Reagents and Conditions

Major Products

    Substitution: Formation of hydroxyl or amino derivatives.

    Oxidation: Formation of cyclohexylbenzene ketone or alcohol.

    Reduction: Formation of cyclohexylbenzene.

Wissenschaftliche Forschungsanwendungen

(4-Chlorocyclohexyl)benzene is utilized in various scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving the interaction of organic compounds with biological systems.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (4-Chlorocyclohexyl)benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-Chlorocyclohexyl)benzene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties. This makes it valuable in specific research and industrial applications where such characteristics are desired .

Eigenschaften

Molekularformel

C12H15Cl

Molekulargewicht

194.70 g/mol

IUPAC-Name

(4-chlorocyclohexyl)benzene

InChI

InChI=1S/C12H15Cl/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2

InChI-Schlüssel

XWXBWCBHZSFRGQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1C2=CC=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.